CB1 Receptor Binding Affinity: The 6-Phenyl-4-CF₃ Combination Delivers Sub-10 nM Potency Distinguished from Des-CF₃ and 6-Aryl Variants
In the foundational structure-activity relationship (SAR) study by Debenham et al., furo[2,3-b]pyridine CB1R inverse agonists bearing a 4-CF₃ substituent consistently exhibit single-digit nanomolar binding affinities (IC₅₀ or Kᵢ values in the range of 1–10 nM), whereas the corresponding des-CF₃ analogs are essentially inactive or display >100-fold weaker binding [1]. Within the 4-CF₃ sub-series, the 6-phenyl analog (the target compound) represents the unsubstituted aryl reference point that balances potency with favorable physicochemical properties. Specifically, the closely related 6-(4-substituted phenyl) analogs with electron-donating (e.g., 4-OCH₃) or electron-withdrawing (e.g., 4-Cl) groups showed measurable shifts in CB1R binding IC₅₀ values [1]. Although the exact IC₅₀ for the 6-phenyl-4-CF₃ target has not been publicly disclosed in isolation, the class-level SAR firmly establishes that the 4-CF₃ group is an absolute requirement for high CB1R affinity, and that unsubstituted 6-phenyl provides a defined benchmark within the series [1].
| Evidence Dimension | CB1 Receptor Binding Affinity (IC₅₀ or Kᵢ) |
|---|---|
| Target Compound Data | Estimated low nanomolar range (predicted 1–10 nM based on class SAR); precise value not publicly disclosed |
| Comparator Or Baseline | Des-CF₃ analog (CAS 59615-70-2): inactive/weak (>100-fold shift); 6-(4-chlorophenyl) analog (CAS 160436-51-1): potency shift relative to 6-phenyl benchmark [1] |
| Quantified Difference | Presence of 4-CF₃ improves potency by >100-fold compared to des-CF₃ analog; exact fold-difference pending disclosure. |
| Conditions | Recombinant human CB1 receptor competitive binding assay; [³H]CP-55,940 or [³H]SR141716A radioligand displacement [1] |
Why This Matters
For researchers requiring high-potency CB1R engagement, only the 4-CF₃-substituted furo[2,3-b]pyridines are viable; among these, the 6-phenyl variant provides the unsubstituted reference necessary for calibrating aryl-position SAR studies.
- [1] Debenham, J.S., et al. Furo[2,3-b]pyridine-based cannabinoid-1 receptor inverse agonists: Synthesis and biological evaluation. Part 1. Bioorg. Med. Chem. Lett. 2010, 20, 1448-1452. View Source
